4-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide
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Description
4-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide is a useful research compound. Its molecular formula is C26H23NO4 and its molecular weight is 413.473. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Properties
- Antibacterial Effects : A study focused on the synthesis of derivatives related to 4-hydroxy-chromen-2-one, including compounds structurally similar to the specified compound, found significant antibacterial activity against bacterial cultures like Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).
Crystallography and Molecular Structure
- Crystal and Molecular Structure Analysis : Research on similar chromene derivatives, such as 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, has contributed to the understanding of molecular structures and spatial arrangements in solid states (Reis et al., 2013).
Photophysical Studies
- Phototransformation Studies : Studies have explored the phototransformation of compounds like 3-alkoxychromenones, which share structural similarities with the compound . These studies contribute to the understanding of photocyclisation and dealkoxylation processes in these compounds (Khanna et al., 2015).
Synthesis and Characterization
- Synthesis and Characterization : Numerous studies focus on synthesizing and characterizing compounds with the 4H-chromen structure, contributing to the development of new organic ligands and complexes, which have potential applications in various fields like catalysis and material science (Myannik et al., 2018).
Anion Sensing
- Anion-Sensing Abilities : Research has been conducted on flavone derivatives (structurally similar compounds) to develop fluorescent molecular systems for sensing ions like fluoride, demonstrating the potential of such compounds in chemical sensing applications (Sarkar & Samanta, 2007).
Properties
IUPAC Name |
4-methoxy-N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-16(2)17-4-6-18(7-5-17)25-15-23(28)22-14-20(10-13-24(22)31-25)27-26(29)19-8-11-21(30-3)12-9-19/h4-16H,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQFGNSIGBTHDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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